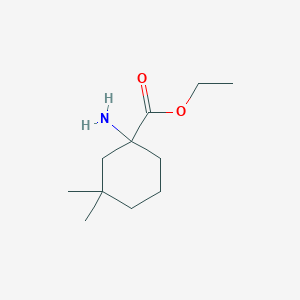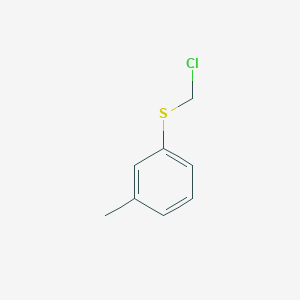
ethyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of cyclohexane, featuring an amino group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The starting material, 3,3-dimethylcyclohexanone, is subjected to a reductive amination reaction with ethylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride.
Esterification: The resulting amine is then esterified with ethyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ethyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Chemistry: ethyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of cyclohexane derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active intermediates. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 1-amino-2,2-dimethylcyclohexanecarboxylate
- Ethyl 1-amino-4,4-dimethylcyclohexanecarboxylate
- Ethyl 1-amino-3,3-dimethylcyclopentanecarboxylate
Uniqueness: ethyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and stability. This makes it particularly useful in applications where precise control over chemical reactions is required.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-9(13)11(12)7-5-6-10(2,3)8-11/h4-8,12H2,1-3H3 |
InChI Key |
QMCQERJFMOWTIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC(C1)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
![Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B8742894.png)






![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

